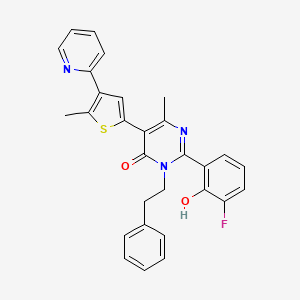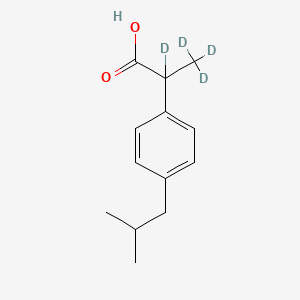
Ibuprofen-4d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ibuprofen-4d is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Ibuprofen is known for its analgesic, antipyretic, and anti-inflammatory properties. This compound has been developed to enhance the pharmacological profile of ibuprofen, offering improved efficacy and reduced side effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen-4d involves several steps, starting from benzene. The key intermediate in the synthesis is 4’-isobutylacetophenone, which is obtained through a Friedel-Crafts acylation of isobutylbenzene. This intermediate is then converted to this compound through a series of reactions, including oxidation, reduction, and substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous-flow chemistry has been employed to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Ibuprofen-4d undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Aluminium trichloride (AlCl3): Used in Friedel-Crafts acylation.
Hydrogen gas (H2): Used in reduction reactions.
Oxidizing agents: Used in oxidation reactions.
Major Products Formed
The major products formed from these reactions include intermediates such as 4’-isobutylacetophenone and the final product, this compound .
科学研究应用
Ibuprofen-4d has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent with improved efficacy and safety profiles.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Ibuprofen-4d exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
相似化合物的比较
Similar Compounds
Ibuprofen-4d is similar to other NSAIDs, such as:
- Ibuprofen
- Naproxen
- Ketoprofen
- Fenoprofen
Uniqueness
This compound stands out due to its enhanced pharmacological profile, offering improved efficacy and reduced side effects compared to its parent compound, ibuprofen. It also has a safer profile in terms of toxicity and side effects .
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
210.30 g/mol |
IUPAC 名称 |
2,3,3,3-tetradeuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3,10D |
InChI 键 |
HEFNNWSXXWATRW-RXGDOFHOSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=C(C=C1)CC(C)C)C(=O)O |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



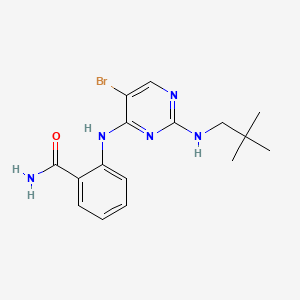

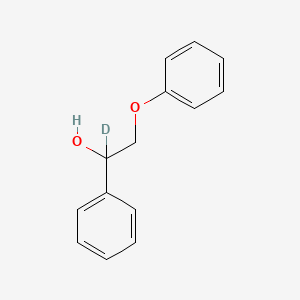
![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
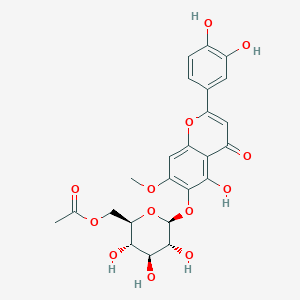
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
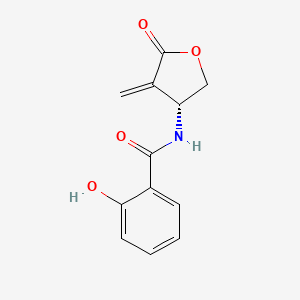

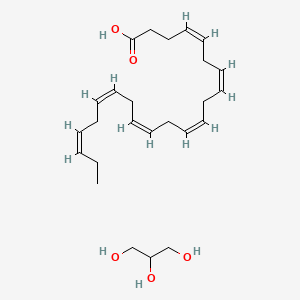
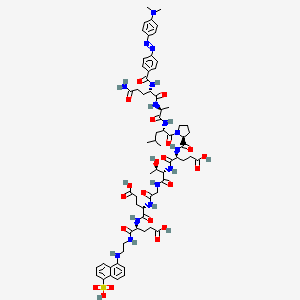
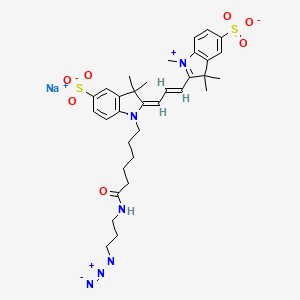
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
